(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by its specific stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Methylation: Methylation of the nitrogen atom to form the 1-methyl derivative.
Resolution: Separation of the desired stereoisomer, (3S,4R), from other possible stereoisomers.
Formation of Dihydrochloride Salt: Conversion of the free base to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s specific stereochemistry makes it valuable in studying enzyme-substrate interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride: Another pyrrolidine derivative with similar stereochemistry but different substituents.
(3S,4R)-4-(hydroxymethyl)-3-piperidinol hydrochloride: A related compound with a hydroxymethyl group instead of a methoxy group.
Uniqueness
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride is unique due to its specific methoxy substitution and stereochemistry, which confer distinct biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2O |
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Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
InChI Key |
JLVDRWLILONZCF-KXSOTYCDSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)OC)N.Cl.Cl |
Canonical SMILES |
CN1CC(C(C1)OC)N.Cl.Cl |
Origin of Product |
United States |
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